
9-((2-Hydroxyethoxy)methyl)hypoxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((2-Hydroxyethoxy)methyl)hypoxanthine, also known as acyclovir, is a synthetic purine nucleoside analog derived from guanine. It is widely recognized for its potent antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound has revolutionized antiviral therapy due to its high selectivity and low cytotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)hypoxanthine typically involves the alkylation of guanine. One common method includes the reaction of guanine with 1-benzoyloxy-2-chloromethoxyethane in the presence of triethylamine. The hydroxyl and amino groups of guanine are protected with a trimethylsilyl group by treatment with hexamethyldisilazane[2][2].
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9-((2-Hydroxyethoxy)methyl)hypoxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various acyclic nucleoside analogs with modified antiviral properties .
Wissenschaftliche Forschungsanwendungen
9-((2-Hydroxyethoxy)methyl)hypoxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: This compound is extensively used in virology research to study the mechanisms of viral replication and inhibition.
Medicine: Acyclovir is a cornerstone in the treatment of herpes simplex virus infections, varicella-zoster virus infections, and other viral diseases.
Industry: It is used in the pharmaceutical industry for the production of antiviral medications.
Wirkmechanismus
The antiviral activity of 9-((2-Hydroxyethoxy)methyl)hypoxanthine is primarily due to its ability to inhibit viral DNA synthesis. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to its monophosphate form, which is further converted to the diphosphate and triphosphate forms by cellular enzymes. The triphosphate form inhibits viral DNA polymerase, preventing the elongation of the viral DNA chain and thereby halting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ganciclovir: Another antiviral nucleoside analog with a similar mechanism of action but used primarily for cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: A prodrug of penciclovir, used for similar indications as acyclovir.
Uniqueness
9-((2-Hydroxyethoxy)methyl)hypoxanthine is unique due to its high selectivity for viral thymidine kinase and low cytotoxicity, making it a preferred choice for treating herpesvirus infections .
Eigenschaften
CAS-Nummer |
91897-95-9 |
|---|---|
Molekularformel |
C8H10N4O3 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10N4O3/c13-1-2-15-5-12-4-11-6-7(12)9-3-10-8(6)14/h3-4,13H,1-2,5H2,(H,9,10,14) |
InChI-Schlüssel |
ZVDRGNVLDKKGAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



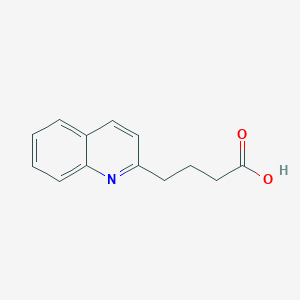

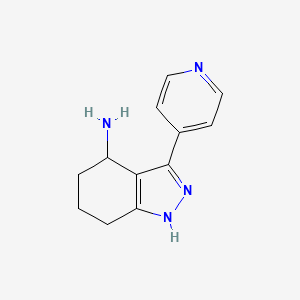


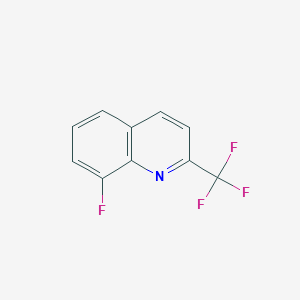
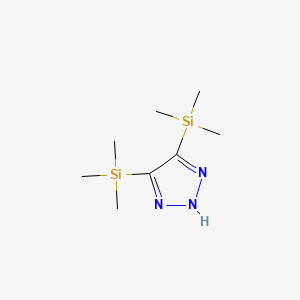
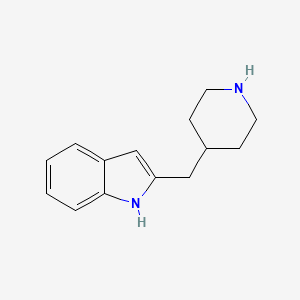
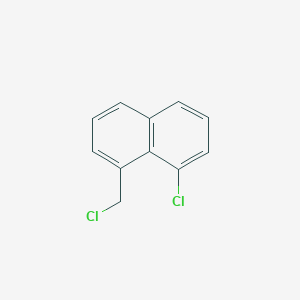
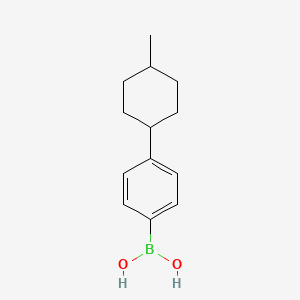
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)
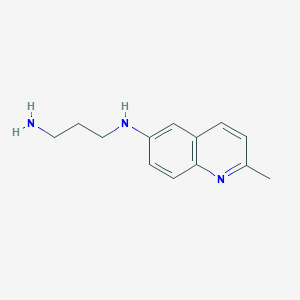
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
